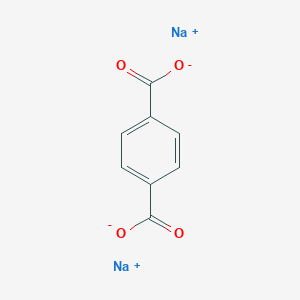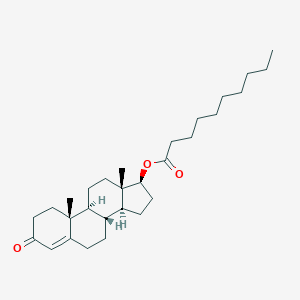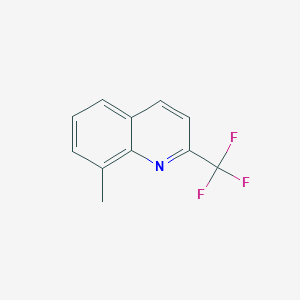![molecular formula C24H35F3O5 B159330 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid CAS No. 1027401-98-4](/img/structure/B159330.png)
7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid
Overview
Description
The compound “7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid” is a complex organic molecule. It has a molecular formula of C24H31F3O5 and an average mass of 456.495 Da . The structure contains several functional groups, including hydroxyl groups and a trifluoromethyl group .
Molecular Structure Analysis
The molecule has a complex structure with several stereocenters, indicating that it exists in multiple stereoisomers . The presence of hydroxyl groups and a trifluoromethyl group contribute to its polarity .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 600.0±50.0 °C at 760 mmHg, and a flash point of 316.6±30.1 °C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 12 freely rotating bonds . Its polar surface area is 98 Å2 .Scientific Research Applications
Structural Analysis and Synthesis
- Synthesis and Structural Elucidation : The compound has been explored in the context of synthesizing diarylheptanoids and related structures. For example, Ma, Jin, Yang, and Liu (2004) isolated seven new diarylheptanoids from the rhizomes of Zingiber officinale, which share structural similarities with the compound (Ma, Jin, Yang, & Liu, 2004).
Biological Activity and Applications
- Inhibition of Enzymes : Hoffman et al. (1985) and Chan et al. (1993) studied similar compounds for their inhibitory effects on enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase. These studies indicate the potential of such compounds in modulating biological pathways (Hoffman et al., 1985), (Chan et al., 1993).
Chemical Properties and Reactions
- Chemical Reactions and Properties : Research by Harris and Harris (1969) on similar heptanoic acid derivatives has provided insights into their chemical properties, such as lactonization reactions and stability (Harris & Harris, 1969).
Mechanism of Action
Target of Action
The primary targets of CHEMBL39784 are yet to be definitively identified . The identification of a compound’s primary targets is crucial for understanding its therapeutic potential and side effects. This information can be obtained through various experimental techniques and computational methods .
Mode of Action
It is known that the mode of action of a compound involves its binding to its targets, leading to changes in the targets’ function and subsequent biological effects .
Biochemical Pathways
The specific biochemical pathways affected by CHEMBL39784 are currently unknown . It is known that compounds can affect various biochemical pathways, leading to changes in cellular processes and functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL39784 are yet to be determined . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolism, and its excretion from the body .
Result of Action
It is known that the action of a compound at the molecular and cellular level can lead to various effects, including changes in cellular function and structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . These factors can include temperature, humidity, light intensity, and soil composition, among others .
properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVAWVBHUBDAPY-AHJNKEMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)



